molecular formula C14H16N2O3 B3431445 2-[(furan-2-ylmethyl)amino]-N-(2-methoxyphenyl)acetamide CAS No. 901273-55-0

2-[(furan-2-ylmethyl)amino]-N-(2-methoxyphenyl)acetamide

Cat. No.: B3431445
CAS No.: 901273-55-0
M. Wt: 260.29 g/mol
InChI Key: REKSNDXSNCTSHB-UHFFFAOYSA-N
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Description

2-[(Furan-2-ylmethyl)amino]-N-(2-methoxyphenyl)acetamide is a tertiary acetamide featuring a furan-2-ylmethylamino moiety linked to an N-(2-methoxyphenyl) group. This compound is synthesized via acylation reactions, typically using acetic anhydride and amines under controlled conditions .

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-18-13-7-3-2-6-12(13)16-14(17)10-15-9-11-5-4-8-19-11/h2-8,15H,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKSNDXSNCTSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CNCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901206262
Record name 2-[(2-Furanylmethyl)amino]-N-(2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

901273-55-0
Record name 2-[(2-Furanylmethyl)amino]-N-(2-methoxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=901273-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Furanylmethyl)amino]-N-(2-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901206262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(furan-2-ylmethyl)amino]-N-(2-methoxyphenyl)acetamide typically involves the reaction of furan-2-ylmethanamine with 2-methoxyphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-ylmethyl)amino]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

2-[(furan-2-ylmethyl)amino]-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(furan-2-ylmethyl)amino]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The furan ring and the methoxyphenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Backbone

N-(2-Methoxyphenyl) Derivatives with Sulfonyl/Piperidine Groups
  • Example: N-(2-Methoxyphenyl)-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide (3b) Structural Differences: Replaces the furanmethylamino group with a sulfonyl-piperidine moiety. Impact:
  • Spectroscopy : IR peaks at ~3400 cm⁻¹ (N-H/C-H) and ~1300 cm⁻¹ (COO-SO₂) indicate enhanced hydrogen bonding compared to the target compound .
N-(2-Methoxyphenyl) Derivatives with Heterocyclic Extensions
  • Example : N-(5-acetamido-2-methoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
    • Structural Differences : Incorporates a triazole-thioether and pyridine group.
    • Impact :
  • Pharmacology : The triazole and pyridine moieties may enhance binding to enzymes or receptors, as seen in similar compounds with anticancer activity .

Variations in the Furanmethylamino Group

Simpler Furanmethyl Acetamides
  • Example: N-(Furan-2-ylmethyl)acetamide Structural Differences: Lacks the 2-methoxyphenyl and amino linker. Impact:
  • Synthesis : Higher yields (≥93%) due to fewer steric hindrances .
  • Bioactivity : Reduced complexity likely limits pharmacological versatility compared to the target compound.
Halogen-Substituted Analogs
  • Example: N-(2-Bromophenyl)-2-[(furan-2-ylmethyl)amino]acetamide hydrochloride Structural Differences: Bromophenyl group replaces methoxyphenyl; hydrochloride salt improves solubility. Impact:
  • Physicochemical Properties : Bromine increases molecular weight (345.62 g/mol) and may enhance lipophilicity .

Pharmacologically Active Analogs

Anticancer Acetamides
  • Example: N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide (39) Structural Differences: Quinazoline-sulfonyl group replaces furanmethylamino. Impact:
  • Bioactivity : Exhibits remarkable activity against HCT-116, MCF-7, and PC-3 cancer cell lines (MTT assay) .
Enzyme Inhibitors
  • Example: (R)-N-(Furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-(2-oxo-1,2-dihydroquinoline-6-sulfonamido)-N-(thiophen-2-ylmethyl)acetamide (OSMI-1) Structural Differences: Adds thiophenmethyl and quinoline-sulfonamide groups. Impact:
  • Pharmacology : Potent O-GlcNAc transferase inhibitor, enhancing TRAIL-induced apoptosis in cancer cells .

Biological Activity

The compound 2-[(furan-2-ylmethyl)amino]-N-(2-methoxyphenyl)acetamide (CAS No. 901273-55-0) has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O3C_{14}H_{16}N_{2}O_{3}. The structure features a furan ring, an amine group, and a methoxy-substituted phenyl group, which contribute to its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC14H16N2O3
CAS Number901273-55-0
Molecular Weight256.29 g/mol
SMILESCOc1ccccc1NC(=O)CNCc1ccco1

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of furan-containing compounds have shown effectiveness against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

A study demonstrated that modifications on the phenyl ring can enhance antibacterial activity, suggesting that the presence of electron-donating or withdrawing groups can influence the efficacy of these compounds against bacterial species .

Antifungal Activity

The antifungal activity of this compound has also been investigated. Compounds with similar structures have shown effectiveness against fungi such as Candida albicans and Fusarium oxysporum . The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 16.69 to 78.23 µM against C. albicans , indicating potential for therapeutic applications .

Anticancer Activity

Emerging research suggests that furan-containing compounds may possess anticancer properties. A related compound was reported to inhibit the growth of cancer cells with an IC50 value of approximately 1.55 μM, demonstrating significant potency against cancer cell lines . The structure-activity relationship (SAR) studies indicate that modifications on the furan ring and the phenyl substituents can lead to enhanced anticancer activity.

Case Study 1: Antibacterial Efficacy

In a comparative study examining various furan derivatives, it was found that those with specific substitutions exhibited zones of inhibition ranging from 18 mm to 24 mm against Bacillus subtilis and S. aureus . This highlights the potential for developing new antibacterial agents based on the structure of this compound.

Case Study 2: Antifungal Properties

Another investigation focused on the antifungal properties, where derivatives were tested against several fungal strains. The results indicated that certain modifications led to MIC values as low as 4.69 µM against E. faecalis , suggesting that structural adjustments can significantly enhance antifungal efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(furan-2-ylmethyl)amino]-N-(2-methoxyphenyl)acetamide
Reactant of Route 2
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2-[(furan-2-ylmethyl)amino]-N-(2-methoxyphenyl)acetamide

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